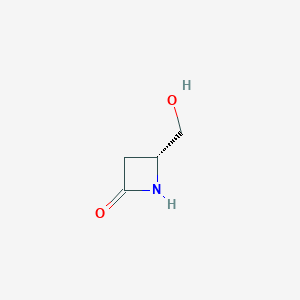
(R)-4-(Hydroxymethyl)azetidin-2-one
描述
Azetidin-2-one, a four-membered cyclic lactam (β-lactam) skeleton, has been recognized as a useful building block for the synthesis of a large number of organic molecules . It is used in the synthesis of a variety of β-lactam antibiotics .
Synthesis Analysis
Azetidin-2-one is used as a versatile intermediate for the synthesis of aromatic β-amino acids and their derivatives, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers . The development of methodologies based on the β-lactam nucleus is now referred to as the β-lactam synthon methods . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidin-2-one is a four-membered cyclic lactam (β-lactam) skeleton . The preference for β-cleavage is supported by DFT theoretical calculations on the energy barriers associated with the involved transition states .Chemical Reactions Analysis
The radical anions of azetidin-2-ones, generated by UV-irradiation in the presence of triethylamine, undergo ring-splitting via N–C4 or C3–C4 bond breaking, leading to open-chain amides . This reactivity diverges from that found for the neutral excited states, which is characterized by α-cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are largely determined by their four-membered cyclic lactam (β-lactam) skeleton . The strain energy associated with this structure is exploited in the synthesis of a large number of organic molecules .科学研究应用
Synthesis of β-Lactam Antibiotics
Azetidin-2-ones are used in the synthesis of a variety of β-lactam antibiotics . These antibiotics are a broad class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems, most of which are used to treat bacterial infections.
Synthesis of Biologically Important Compounds
Azetidin-2-ones serve as synthons for biologically important compounds . They are used as building blocks in the synthesis of a large number of organic molecules by exploiting the strain energy associated with it .
Synthesis of Aromatic β-Amino Acids and Their Derivatives
Enantiomerically pure β-lactams, such as “®-4-(Hydroxymethyl)azetidin-2-one”, are versatile intermediates for the synthesis of aromatic β-amino acids and their derivatives .
Synthesis of Peptides
Azetidin-2-ones are also used in the synthesis of peptides . Peptides have a wide range of applications in drug discovery and development.
Synthesis of Polyamines
Azetidin-2-ones are used in the synthesis of polyamines . Polyamines are organic compounds having two or more primary amino groups. They have various biological roles, including cell growth and differentiation, gene regulation, and ion channel regulation.
Synthesis of Polyamino Alcohols
Azetidin-2-ones are used in the synthesis of polyamino alcohols . These compounds have applications in various fields, including medicine and materials science.
Synthesis of Amino Sugars
Azetidin-2-ones are used in the synthesis of amino sugars . Amino sugars are key components of antibiotics and antifungal agents.
作用机制
Target of Action
The primary targets of ®-4-(Hydroxymethyl)azetidin-2-one are the histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in various pathological conditions, making them valuable therapeutic targets .
Mode of Action
®-4-(Hydroxymethyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active sites of these enzymes, leading to changes in their function .
Biochemical Pathways
The inhibition of HDAC6 and HDAC8 affects various biochemical pathways. One notable effect is the increased acetylation of non-histone substrates like alpha-tubulin and SMC3 . This can lead to changes in gene expression and cellular function .
Pharmacokinetics
The metabolic stability of similar compounds has been verified in rat, mouse, and human liver microsomes .
Result of Action
The inhibition of HDAC6 and HDAC8 by ®-4-(Hydroxymethyl)azetidin-2-one leads to molecular and cellular effects. For instance, it has been observed to reduce the proliferation of colorectal HCT116 and leukemia U937 cells .
Action Environment
The action, efficacy, and stability of ®-4-(Hydroxymethyl)azetidin-2-one can be influenced by various environmental factors. For example, UV-irradiation in the presence of triethylamine can lead to ring-splitting of azetidin-2-ones, generating radical anions and leading to open-chain amides . This suggests that light exposure could potentially affect the stability and action of the compound .
未来方向
The future directions of research on azetidin-2-ones could involve exploring new aspects of β-lactam chemistry using enantiomerically pure β-lactams as versatile intermediates . Additionally, the development of new reaction protocols that overcome some long-standing challenges within this field of research could be another promising direction .
属性
IUPAC Name |
(4R)-4-(hydroxymethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290225 | |
| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Hydroxymethyl)azetidin-2-one | |
CAS RN |
91815-14-4 | |
| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91815-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















